
5-Bromo-3-(ethylthio)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a pyridine ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile typically involves the bromination of 3-(ethylthio)-2-pyridinecarbonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.
化学反应分析
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
科学研究应用
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethylthio group can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The carbonitrile group can also participate in coordination with metal ions or other active sites in enzymes.
相似化合物的比较
Similar Compounds
3-(Ethylthio)-2-pyridinecarbonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-pyridinecarbonitrile: Lacks the ethylthio group, which reduces its potential for oxidation and other reactions involving sulfur.
5-Bromo-3-(methylthio)-2-pyridinecarbonitrile: Contains a methylthio group instead of an ethylthio group, which may affect its reactivity and steric properties.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is unique due to the presence of both a bromine atom and an ethylthio group, which provide a combination of reactivity and functional group compatibility. This makes it a versatile intermediate for various synthetic applications and research studies.
属性
分子式 |
C8H7BrN2S |
|---|---|
分子量 |
243.13 g/mol |
IUPAC 名称 |
5-bromo-3-ethylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2S/c1-2-12-8-3-6(9)5-11-7(8)4-10/h3,5H,2H2,1H3 |
InChI 键 |
MNQCXCNFMFTRPU-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(N=CC(=C1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


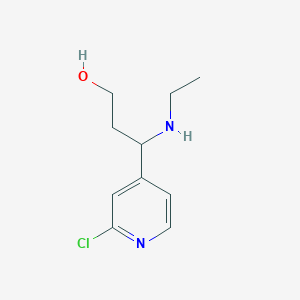


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
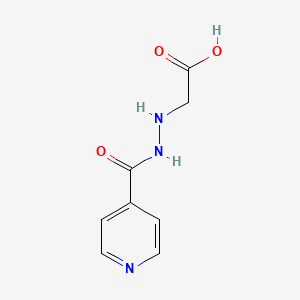
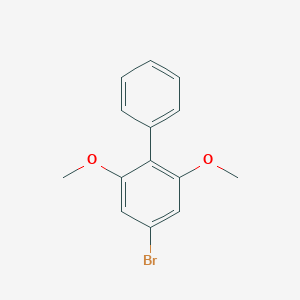
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
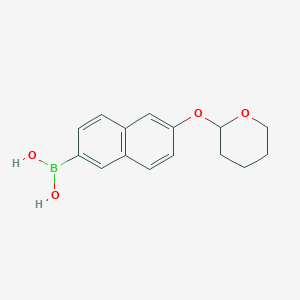
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)


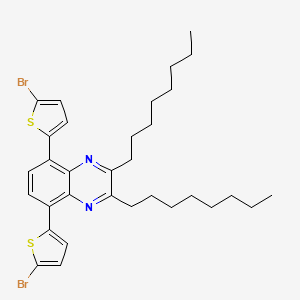
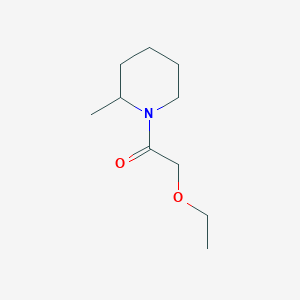
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
